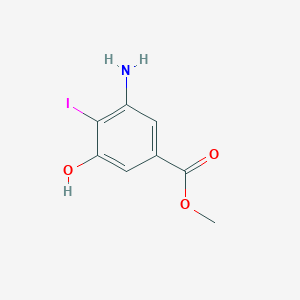

Methyl 3-amino-5-hydroxy-4-iodobenzoate

Description

Properties

Molecular Formula |

C8H8INO3 |

|---|---|

Molecular Weight |

293.06 g/mol |

IUPAC Name |

methyl 3-amino-5-hydroxy-4-iodobenzoate |

InChI |

InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,11H,10H2,1H3 |

InChI Key |

ZLPHGDLDEVBSRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)I)N |

Origin of Product |

United States |

Preparation Methods

Direct Electrophilic Iodination

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) is a common method. For example, methyl 3-amino-5-hydroxybenzoate can undergo iodination at the para position to the hydroxyl group. However, competing side reactions often necessitate protective groups.

Palladium-Catalyzed Coupling Reactions

Cross-coupling reactions, such as the Sonogashira reaction, enable selective iodination. Source demonstrates the use of bis(triphenylphosphine)palladium dichloride and copper iodide to introduce iodine via trimethylsilylacetylene intermediates:

-

Reagents : Methyl 3-hydroxy-4-iodobenzoate, trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI.

-

Conditions : Tetrahydrofuran (THF)/chloroform at 50°C for 4 hours.

Introduction of the Amino Group

Catalytic Hydrogenation

Nitro groups serve as precursors for amines. Source details the reduction of nitro intermediates under hydrogen pressure:

Hoffman-Type Rearrangement

Primary amides can be converted to amines via Hoffman rearrangement. Source employs this method for 4-amino-3,5-dibromo-2-hydroxybenzoic acid synthesis:

Hydroxylation Techniques

Alkaline Hydrolysis

Ester hydrolysis under basic conditions generates hydroxyl groups. Source illustrates this using sodium hydroxide:

Oxidative Methods

CAN (ceric ammonium nitrate) and NBS (N-bromosuccinimide) promote oxidative ring-opening reactions. Source observes hydroxylation during indazole oxidation:

-

Reagents : 3-Amino-1H-indazole, CAN, NBS.

-

Conditions : Methanol at 25°C for 1 hour.

Integrated Synthetic Routes

Sequential Iodination-Amination-Hydroxylation

A three-step route from methyl 3-nitrobenzoate:

One-Pot Tandem Reactions

Source combines iodination and amination in a single pot using Pd/Cu catalysts:

-

Reagents : Methyl 3-nitro-5-hydroxybenzoate, KI, NH₄OH.

-

Conditions : 100°C for 8 hours.

Optimization and Challenges

Regioselectivity Control

Steric and electronic factors influence iodination positions. Ortho-directing groups (e.g., hydroxyl) favor para-iodination, as seen in Source.

Stability of Functional Groups

The amino group is prone to oxidation during hydroxylation. Source recommends using protective groups like trifluoroacetyl:

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 90:10 H₂O/ACN) shows >98% purity for optimized routes.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of methyl 3-amino-5-oxo-4-iodobenzoate.

Reduction: Formation of methyl 3-amino-5-hydroxy-4-aminobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-hydroxy-4-iodobenzoate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins or nucleic acids. The hydroxy and amino groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Methyl 3-amino-4-hydroxybenzoate (Compound 2, )

- Structure: Amino (-NH₂) at position 3, hydroxyl (-OH) at position 3.

- Synthesis : Prepared via literature methods involving cyclization with aryl acids to form benzoxazole derivatives.

- Reactivity: The ortho-positioned amino and hydroxyl groups facilitate intramolecular hydrogen bonding and cyclization reactions, enabling the formation of benzoxazole rings .

- Key Difference : The target compound’s meta-positioned hydroxyl group (position 5 vs. 4) likely reduces intramolecular hydrogen bonding, altering solubility and cyclization pathways.

Methyl 4-amino-3-iodo-5-methoxybenzoate ()

- Structure: Amino at position 4, iodine at position 3, and methoxy (-OCH₃) at position 4.

- Properties : The methoxy group enhances steric bulk and reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.

- Synthesis : Likely involves iodination and methoxylation steps, similar to protocols for 4-iodoaniline derivatives (mp: 61–63°C, ) .

Methyl 3-hydroxy-4-iodobenzoate (CAS 157942-12-6, )

- Structure : Hydroxyl at position 3, iodine at position 4.

Iodinated Aromatic Compounds

4-Iodoaniline ()

- Structure: Iodine at position 4, amino group at position 1.

- Properties : Melting point (61–63°C) and solubility differ significantly due to the absence of ester and hydroxyl groups. Used as a precursor in coupling reactions (e.g., ’s indole derivatives) .

Iodobenzyl-Substituted Indoles (Compounds 8–10, )

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: The amino and hydroxyl groups in the target compound enable diverse derivatization, such as hydrazine-carbothioamide formation (as in ) or cyclization to heterocycles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-5-hydroxy-4-iodobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of benzoate derivatives. A general approach involves:

- Step 1 : Methylation of the carboxyl group using methanol under acidic conditions.

- Step 2 : Regioselective iodination at the para position using iodine monochloride (ICl) in acetic acid .

- Step 3 : Protection/deprotection strategies for amino and hydroxyl groups (e.g., using tert-butyldimethylsilyl (TBS) groups) to prevent side reactions .

- Optimization : Adjust reaction temperature (e.g., 80–120°C for iodination) and stoichiometry (e.g., 1.2 equiv. ICl) to maximize yield. Monitor purity via HPLC or TLC .

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for iodinated benzene rings) .

- X-ray Crystallography : Resolve crystal structures using SHELX software to validate spatial arrangement and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H] ~ 322.96 g/mol) .

Advanced Research Questions

Q. What strategies address conflicting data in regioselective iodination of polysubstituted benzoates?

- Methodological Answer : Discrepancies in iodination position (e.g., meta vs. para) may arise from solvent polarity or steric effects. To resolve:

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict iodine’s electrophilic aromatic substitution preferences .

- Isotopic Labeling : Track iodine incorporation via -labeling and autoradiography .

- Controlled Experiments : Compare yields in polar (acetic acid) vs. nonpolar (toluene) solvents to isolate solvent effects .

Q. How does the iodine substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm for iodine absorbance) .

- Mechanistic Insight : The electron-withdrawing iodine group increases susceptibility to hydrolysis at high pH. Use kinetic studies (Arrhenius plots) to quantify degradation rates .

Q. What methodologies resolve spectral overlaps in NMR analysis of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.